7-(Diethylamino)-4-methyl-3-(2-methylphenyl)-2H-1-benzopyran-2-one
Overview
Description
7-(Diethylamino)-4-methyl-3-(2-methylphenyl)-2H-1-benzopyran-2-one, more commonly referred to as 7-DEAMB, is a synthetic compound that has been used in scientific research for a variety of applications. It has a molecular formula of C17H19NO and is a white to off-white crystalline powder. 7-DEAMB is a derivative of the benzopyran class of compounds, which are known for their unique biological properties.
Scientific Research Applications
7-DEAMB has been used in a variety of scientific research applications. It has been used to study the effects of benzopyran compounds on the nervous system, as well as to study the effects of benzopyran compounds on cancer cell lines. Additionally, 7-DEAMB has been used to study the effects of benzopyran compounds on the cardiovascular system and to study the effects of benzopyran compounds on the immune system.
Mechanism of Action
The mechanism of action of 7-DEAMB is not fully understood. However, it is believed that 7-DEAMB binds to and modulates the activity of a variety of receptors, including opioid, serotonin, and dopamine receptors. Additionally, 7-DEAMB has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
7-DEAMB has been found to have a variety of biochemical and physiological effects. It has been found to have an anxiolytic effect, as well as an antinociceptive effect. Additionally, 7-DEAMB has been found to have an anti-inflammatory effect, as well as an anti-depressant effect. Finally, 7-DEAMB has been found to have an anti-convulsant effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-DEAMB in laboratory experiments is that it is relatively easy to synthesize. Additionally, 7-DEAMB has a wide range of potential applications, making it a useful tool for studying a variety of biological phenomena. However, there are some limitations to using 7-DEAMB in laboratory experiments. For instance, 7-DEAMB is not very soluble in water, making it difficult to use in certain experiments. Additionally, 7-DEAMB is not very stable and can degrade quickly, making it difficult to store for extended periods of time.
Future Directions
There are a variety of potential future directions for 7-DEAMB research. For instance, further research could be conducted to better understand the mechanism of action of 7-DEAMB and its effects on various biological systems. Additionally, further research could be conducted to investigate the potential therapeutic applications of 7-DEAMB, such as its use in the treatment of neurological disorders or its use in the treatment of cancer. Finally, further research could be conducted to investigate the potential adverse effects of 7-DEAMB, such as its potential to cause liver toxicity or its potential to interact with other medications.
properties
IUPAC Name |
7-(diethylamino)-4-methyl-3-(2-methylphenyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-5-22(6-2)16-11-12-18-15(4)20(21(23)24-19(18)13-16)17-10-8-7-9-14(17)3/h7-13H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNDLMVDDCYHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720870 | |
Record name | 7-(Diethylamino)-4-methyl-3-(2-methylphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132145-21-2 | |
Record name | 7-(Diethylamino)-4-methyl-3-(2-methylphenyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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